molecular formula C25H22BrN5O2S B12162626 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12162626
M. Wt: 536.4 g/mol
InChI Key: DNEJGVGZWAZWJV-WPWMEQJKSA-N
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Description

Acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide is a complex organic compound that features a triazole ring, bromophenyl, phenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.

    Hydrazone Formation: The final step involves the condensation of the triazole-thioether intermediate with a methoxyphenyl aldehyde to form the hydrazone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Its triazole ring is a common motif in many bioactive molecules.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-[(4-bromophenyl)thio]-: This compound shares the bromophenyl and thioether functionalities but lacks the triazole and hydrazone groups.

    N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring instead of a triazole ring and has different substituents.

Uniqueness

The uniqueness of acetic acid, 2-[[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[1-(3-methoxyphenyl)ethylidene]hydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, in particular, is significant due to its prevalence in many pharmacologically active compounds.

Properties

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O2S/c1-17(19-9-6-10-22(15-19)33-2)27-28-23(32)16-34-25-30-29-24(18-7-4-3-5-8-18)31(25)21-13-11-20(26)12-14-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+

InChI Key

DNEJGVGZWAZWJV-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC(=CC=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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